molecular formula C19H28I2N2 B12553971 4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide CAS No. 143230-56-2

4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide

Katalognummer: B12553971
CAS-Nummer: 143230-56-2
Molekulargewicht: 538.2 g/mol
InChI-Schlüssel: TXGCMEIPFHJNIP-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide typically involves the reaction of 4,4’-Trimethylenedipyridine with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Wissenschaftliche Forschungsanwendungen

4,4’-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4,4’-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

143230-56-2

Molekularformel

C19H28I2N2

Molekulargewicht

538.2 g/mol

IUPAC-Name

1-propan-2-yl-4-[3-(1-propan-2-ylpyridin-1-ium-4-yl)propyl]pyridin-1-ium;diiodide

InChI

InChI=1S/C19H28N2.2HI/c1-16(2)20-12-8-18(9-13-20)6-5-7-19-10-14-21(15-11-19)17(3)4;;/h8-17H,5-7H2,1-4H3;2*1H/q+2;;/p-2

InChI-Schlüssel

TXGCMEIPFHJNIP-UHFFFAOYSA-L

Kanonische SMILES

CC(C)[N+]1=CC=C(C=C1)CCCC2=CC=[N+](C=C2)C(C)C.[I-].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.